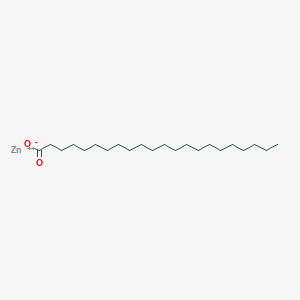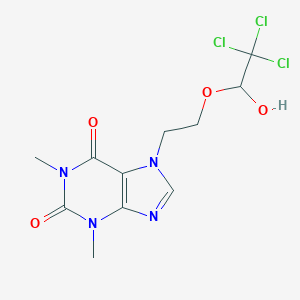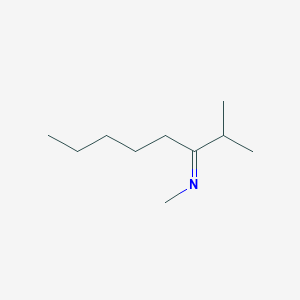
(Z)-癸-3-烯酸
描述
(Z)-dec-3-enoic acid is a compound that belongs to the class of unsaturated fatty acids with a specific geometric isomerism, indicated by the "(Z)" prefix, which denotes the cis configuration of the double bond. This type of compound is significant in various chemical syntheses and biological activities.
Synthesis Analysis
The synthesis of compounds related to (Z)-dec-3-enoic acid involves various chemical reactions. For instance, the synthesis of (Z)-hex-3-enedioic acid, a related compound, was achieved through sequential oxidations starting with selective mono epoxidation followed by periodate oxidation and Jones oxidation to yield the diacid product . Similarly, a cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate has been reported, which could be relevant to the synthesis of derivatives of (Z)-dec-3-enoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to (Z)-dec-3-enoic acid has been studied using crystallography. For example, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid was confirmed to have a cis configuration through its crystal structure, which showed a hydrogen-bonded dimer with different conformations . This information is crucial for understanding the molecular interactions and properties of (Z)-dec-3-enoic acid.
Chemical Reactions Analysis
Chemical reactions involving (Z)-dec-3-enoic acid and its derivatives can be complex. The cyclization reaction mentioned earlier leads to the formation of furanonyl palladium intermediates, which can undergo further reactions such as nucleophilic attack by Br- to yield specific derivatives . Additionally, the synthesis of (Z)-hex-3-enedioic acid through oxidations indicates the reactivity of the double bond and the potential for various transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-dec-3-enoic acid can be inferred from related compounds. For instance, the odor properties of a series of (Z)-3-alkenoic acids were systematically investigated, revealing changes in odor quality from cheesy, sweaty to plastic-like, and waxy with increasing chain length . This suggests that (Z)-dec-3-enoic acid may have distinct olfactory characteristics. Additionally, the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids and their separation by HPLC indicates the importance of stereochemistry in the physical properties of these compounds .
科学研究应用
Specific Scientific Field
The specific scientific field is Environmental Science and Pollution Research .
Comprehensive and Detailed Summary of the Application
“(Z)-dec-3-enoic acid” is used in the preparation of polymeric alkyd surfaces . These surfaces are part of novel designs of alkyd/graphene nanocomposites that provide eco-friendly thermal stability and protective coating surfaces .
Detailed Description of the Methods of Application or Experimental Procedures
Vegetable oils, which are easily accessible, non-depletable, and cost-effective materials, are used to prepare these polymeric alkyd surfaces . The process involves the transformation of vegetable oils, which are mostly composed of triglycerides .
Thorough Summary of the Results or Outcomes Obtained
These alkyd composites have high hydrophobicity, corrosion resistance, and durability . They have many industrial and research interests because of their exceptional thermal and chemical properties . The anti-corrosion properties and coatings’ longevity may be improved by combining the synergistic effects of hybrid nanofillers .
Biofilm Inhibition
Specific Scientific Field
The specific scientific field is Microbiology .
Comprehensive and Detailed Summary of the Application
“(Z)-dec-3-enoic acid” is produced by the bacterium Pseudomonas aeruginosa and has been found to inhibit biofilm formation . Biofilms are communities of microorganisms that attach to surfaces and are involved in a wide range of infections.
Detailed Description of the Methods of Application or Experimental Procedures
The acid is produced by the bacterium during its growth phase and released into the surrounding environment . It acts on the biofilm, disrupting its structure and preventing further growth .
Thorough Summary of the Results or Outcomes Obtained
The application of “(Z)-dec-3-enoic acid” has been shown to effectively inhibit the formation of biofilms, potentially offering a new approach to controlling bacterial infections .
Pheromone in Insects
Specific Scientific Field
The specific scientific field is Entomology .
Comprehensive and Detailed Summary of the Application
“(Z)-dec-3-enoic acid” is identified as the female sex pheromone of the furniture carpet beetle Anthrenus flavipes .
Detailed Description of the Methods of Application or Experimental Procedures
The female beetles release this pheromone to attract males for mating .
Thorough Summary of the Results or Outcomes Obtained
The identification of this pheromone can be used in pest control strategies, such as trapping or monitoring the beetle population .
Electrochemical Sensors
Specific Scientific Field
The specific scientific field is Electrochemistry .
Comprehensive and Detailed Summary of the Application
“(Z)-dec-3-enoic acid” could potentially be used in the development of electrochemical sensors . These sensors provide a low-cost and convenient solution for the detection of variable analytes and are widely utilized in agriculture, food, and oil industries as well as in environmental and biomedical applications .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the type of sensor being developed and the specific analyte being detected .
Thorough Summary of the Results or Outcomes Obtained
The use of “(Z)-dec-3-enoic acid” in electrochemical sensors could potentially improve the sensitivity and specificity of these sensors, leading to more accurate and reliable detection of various analytes .
Metabolite in Human Plasma
Specific Scientific Field
The specific scientific field is Biochemistry .
Comprehensive and Detailed Summary of the Application
“(Z)-dec-3-enoic acid” has been identified as a metabolite found in human plasma in certain pathologies .
Detailed Description of the Methods of Application or Experimental Procedures
The presence of “(Z)-dec-3-enoic acid” in human plasma can be detected using various biochemical techniques .
Thorough Summary of the Results or Outcomes Obtained
The detection of “(Z)-dec-3-enoic acid” in human plasma could potentially be used as a biomarker for certain diseases, providing a new approach for disease diagnosis and monitoring .
安全和危害
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety measures when handling the compound.
未来方向
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
属性
IUPAC Name |
dec-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVUNKGURQKKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864593 | |
| Record name | Dec-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85855 | |
CAS RN |
15469-77-9 | |
| Record name | 3-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15469-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dec-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)






![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)



![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)